molecular formula C12H17FN2O B1300871 1-[2-(2-Fluorophenoxy)ethyl]piperazine CAS No. 401481-90-1

1-[2-(2-Fluorophenoxy)ethyl]piperazine

Cat. No. B1300871
M. Wt: 224.27 g/mol
InChI Key: ZIDLWEFXRRUFGQ-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenoxy)ethyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. The specific structure of 1-[2-(2-Fluorophenoxy)ethyl]piperazine includes a 2-fluorophenoxy moiety attached to an ethyl chain, which is further connected to a piperazine ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of therapeutic agents for cocaine abuse and serotonin-selective reuptake inhibitors (SSRIs).

Synthesis Analysis

The synthesis of related piperazine derivatives has been extensively studied. For instance, compounds similar to 1-[2-(2-Fluorophenoxy)ethyl]piperazine have been synthesized as potential cocaine-abuse therapeutic agents, with modifications to the phenylpropyl moiety and the introduction of hydroxyl groups to form oil-soluble prodrugs . Additionally, chiral piperazines with a hydroxyl group in the S configuration have been synthesized, showing selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) . The synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine has also been reported, with the compounds characterized by IR and 1H NMR .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been elucidated, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . Although this is not the exact compound , it provides insight into the structural characteristics that may be present in similar piperazine derivatives.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from studies on similar compounds. For instance, the introduction of oxygen-containing functionalities to the propyl side chain of related compounds has been shown to affect their affinity for the DAT . The presence of various substituents such as fluoro, hydroxyl, methoxyl, and methyl groups has been explored to understand their impact on the affinity for DAT and SERT .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[2-(2-Fluorophenoxy)ethyl]piperazine and its analogs are crucial for their potential therapeutic applications. The addition of hydroxy and methoxy substituents has resulted in potent and selective ligands for the DAT . The optically pure phenyl- and non-phenyl-substituted analogs have shown binding affinity for DAT, with the S configuration being more selective . The antimicrobial activities of novel substituted derivatives have also been evaluated, with some compounds showing potent activities .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that derivatives of 1-[2-(2-Fluorophenoxy)ethyl]piperazine have been synthesized and evaluated for their potential as serotonin-selective reuptake inhibitors (SSRIs), aiming for an improved adverse reaction profile compared to traditional SSRIs. These efforts are part of a broader endeavor to develop compounds with better therapeutic profiles and fewer side effects (Dorsey et al., 2004).

Development of Therapeutic Agents

Further studies have focused on the development of long-acting dopamine transporter ligands, which are considered potential therapeutic agents for cocaine abuse. Here, hydroxylated derivatives of this compound were synthesized and evaluated, revealing significant insights into their enantioselectivity and interaction with dopamine and serotonin transporters (Hsin et al., 2002).

Radiolabeled Antagonists for PET Studies

Another notable application is the use of 1-[2-(2-Fluorophenoxy)ethyl]piperazine derivatives as radiolabeled antagonists for studying serotonin receptors through positron emission tomography (PET). These compounds provide valuable tools for researching the serotonergic system in various neuropsychiatric disorders (Plenevaux et al., 2000).

Antimicrobial Studies

The compound and its derivatives have also been explored for their antimicrobial properties. Amide derivatives of quinolone linked with 1-[2-(2-Fluorophenoxy)ethyl]piperazine have shown activity against various bacterial strains and fungi, highlighting their potential in developing new antimicrobial agents (Patel et al., 2007).

Antitumor Activity

Research into the antitumor activity of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has demonstrated significant inhibitory activity against tumor cells. These findings suggest the potential of these compounds in cancer therapy (Ding et al., 2016).

Safety And Hazards

The safety information available indicates that “1-[2-(2-Fluorophenoxy)ethyl]piperazine” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDLWEFXRRUFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354051
Record name 1-[2-(2-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Fluorophenoxy)ethyl]piperazine

CAS RN

401481-90-1
Record name 1-[2-(2-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCN(CCOc2ccccc2F)CC1
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Synthesis routes and methods II

Procedure details

The above oil of 4-[2-(2-fluorophenoxy)ethyl]piperazine-1-carboxylic acid tert-butyl ester (4.0 g, 12 mmol) in dichloromethane (60 mL) was mixed with trifluoroacetic acid (10 mL) and was stirred at room temperature for 2 hours. The solvent was evaporated and the residue was treated with a saturated solution of NaHCO3. The aqueous solution was extracted with dichloromethane and the organic layer was concentrated to give 1-[2-(2-fluoro-phenoxy)ethyl]piperazine as a white solid (2.25 g, 84%). 1H NMR (400 MHz, DMSO-d6): δ 2.40 (b, 4H), 2.67 (m, 6H), 4.13 (t, 2H), 6.92 (m, 1H), 7.11 (t, 1H), 7.18 (m, 2H).
Name
4-[2-(2-fluorophenoxy)ethyl]piperazine-1-carboxylic acid tert-butyl ester
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10 mL
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60 mL
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